2-Hydrazinyl-6-(pyridin-3-YL)pyridine
Description
2-Hydrazinyl-6-(pyridin-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at position 6 with a pyridin-3-yl group and at position 2 with a hydrazinyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(6-pyridin-3-ylpyridin-2-yl)hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c11-14-10-5-1-4-9(13-10)8-3-2-6-12-7-8/h1-7H,11H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGDBIMCHDYMQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)NN)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-6-(pyridin-3-yl)pyridine typically involves the reaction of 2,6-dichloropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-6-(pyridin-3-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The pyridine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include azo compounds, hydrazones, and various substituted pyridine derivatives. These products have diverse applications in different fields of research .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing hydrazine and pyridine structures demonstrate substantial antimicrobial properties. Specifically, studies have shown that 2-Hydrazinyl-6-(pyridin-3-YL)pyridine exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range comparable to standard antibiotics, indicating their potential as alternative therapeutic agents.
- Case Study : A study highlighted the synthesis of similar pyridine compounds that showed MIC values between 2.18–3.08 μM against strains such as Staphylococcus aureus and Escherichia coli . This suggests that this compound could be developed further for clinical applications in treating bacterial infections.
Antiviral Properties
In the context of viral infections, particularly during the COVID-19 pandemic, there has been a surge in research focusing on pyridine-based compounds for their antiviral properties. The unique structure of this compound may enhance its interaction with viral proteins, potentially inhibiting viral replication.
- Research Findings : Pyridine derivatives have been noted for their ability to inhibit viral activity through various mechanisms, including interference with viral entry or replication processes . The presence of hydrazine groups may further enhance these effects by providing additional sites for molecular interactions.
Central Nervous System Effects
Pyridine derivatives have been studied for their effects on the central nervous system (CNS). Compounds similar to this compound have shown promise in modulating neurotransmitter systems, particularly through interactions with GABA receptors . This suggests potential applications in treating neurological disorders such as epilepsy or anxiety.
Anticancer Activity
There is emerging evidence that hydrazine-based compounds exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The structural features of this compound may contribute to its efficacy against certain cancer types.
Data Table: Biological Activities of this compound
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-6-(pyridin-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyridine rings can also interact with various receptors or enzymes, affecting their function .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 2-hydrazinyl-6-(pyridin-3-yl)pyridine with structurally related pyridine derivatives, emphasizing substituent variations and their implications:
Key Observations:
- Hydrazinyl vs. Amine/Thiol Groups : The hydrazinyl group in the target compound is a stronger nucleophile compared to amines or thiols, enhancing its reactivity in metal coordination or condensation reactions .
- Electronic Effects : Methoxy substituents (e.g., in 5-(2-methoxypyridin-3-yl)pyridin-2-amine) introduce electron-donating effects, altering solubility and binding affinity compared to electron-withdrawing hydrazinyl groups .
Biological Activity
2-Hydrazinyl-6-(pyridin-3-YL)pyridine is a heterocyclic compound characterized by the presence of both hydrazine and pyridine functional groups. Its molecular formula is C₁₁H₁₃N₃, and it features a hydrazinyl group (-NH-NH₂) at the 2-position and a pyridinyl group at the 6-position of the pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The unique structural features of this compound contribute to its biological activity. The presence of the hydrazinyl group enhances its reactivity, while the pyridinyl ring provides a platform for interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃ |
| Molecular Weight | 189.25 g/mol |
| Functional Groups | Hydrazine, Pyridine |
| Solubility | Soluble in polar solvents |
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties, particularly against multidrug-resistant pathogens. Studies have shown that this compound can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, compounds derived from this structure have demonstrated enhanced efficacy compared to traditional antibiotics, making them promising candidates for further development in antibiotic therapies.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Various studies have explored its cytotoxic effects on cancer cell lines, indicating that it can induce apoptosis in malignant cells. For example, research has highlighted its effectiveness against lung cancer (A549) and breast cancer (MDA-MB-231) cell lines, where it exhibited significant antiproliferative activity . The mechanism of action appears to involve the inhibition of key signaling pathways involved in cell proliferation and survival.
The biological activity of this compound is attributed to its ability to bind to various biological targets, including enzymes and receptors. Molecular docking studies suggest that this compound can interact with specific active sites on target proteins, thereby modulating their activity. Techniques such as spectroscopy and computational modeling are often employed to elucidate these interactions.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of this compound against common bacterial strains. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) significantly lower than those of conventional antibiotics.
- Cytotoxicity Assessment : In vitro cytotoxicity tests conducted on A549 lung cancer cells revealed that compounds based on this scaffold exhibited IC50 values comparable to established anticancer drugs like gefitinib, suggesting a favorable therapeutic index for further development .
Q & A
Q. What are the recommended synthetic routes for preparing 2-hydrazinyl-6-(pyridin-3-yl)pyridine, and what experimental conditions optimize yield?
- Methodological Answer : The synthesis typically involves cyclization or substitution reactions. For example, hydrazine derivatives can be introduced via nucleophilic substitution using hydrazine hydrate under reflux in ethanol or methanol. Chlorinated intermediates (e.g., 3-chloro-6-(pyridin-3-yl)pyridine) may react with hydrazine at elevated temperatures (80–100°C) for 12–24 hours. Catalytic agents like triethylamine or dimethylformamide (DMF) enhance reactivity . For high-purity yields (>85%), chromatographic purification (silica gel, eluent: ethyl acetate/hexane) is recommended. Safety protocols for handling hydrazine derivatives, including PPE and fume hood use, are critical due to acute toxicity risks .
Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : H NMR in DMSO-d6 reveals distinct peaks: δ 8.5–8.7 ppm (pyridin-3-yl protons), δ 4.2–4.5 ppm (hydrazinyl NH), and δ 6.8–7.2 ppm (aromatic protons). C NMR confirms substitution patterns .
- XRD : Single-crystal X-ray diffraction (SHELX-97) resolves bond lengths and angles. The hydrazinyl group shows a planar geometry with N–N bond lengths of ~1.38 Å, consistent with sp hybridization. Lattice parameters (e.g., monoclinic P2/c) should align with computational models (e.g., Mercury 4.0) .
Advanced Research Questions
Q. What coordination chemistry applications exist for this compound, and how do ligand modifications affect metal-binding efficiency?
- Methodological Answer : The hydrazinyl group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Co(II), Cu(II)). For Co(II) complexes, UV-Vis spectroscopy (λ = 500–600 nm, d-d transitions) and magnetic susceptibility measurements (μ = 3.8–4.2 BM) confirm octahedral geometry. Substituting pyridin-3-yl with electron-withdrawing groups (e.g., Cl) increases Lewis acidity, enhancing catalytic activity in oxidation reactions . Cyclic voltammetry (CH Instruments) reveals redox potentials (e.g., E = −0.45 V vs. Ag/AgCl for Co), critical for designing electrocatalysts.
Q. How can discrepancies in reported biological activity data for hydrazinylpyridine derivatives be resolved?
- Methodological Answer : Contradictions in antimicrobial or antitumor activity often arise from assay variability. Standardize protocols:
- MIC Testing : Use Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi) with 24-hour incubation .
- Cytotoxicity : MTT assays (IC) on HEK-293 (normal) vs. HeLa (cancer) cells control for selectivity.
Structure-activity relationships (SARs) clarify trends: Electron-deficient pyridin-3-yl groups enhance membrane permeability, while bulky substituents reduce efficacy .
Q. What computational strategies predict the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer : Density Functional Theory (DFT, B3LYP/6-311+G(d,p)) models electrophilic aromatic substitution (EAS) at the hydrazinyl site. Fukui indices (NBO analysis) identify nucleophilic centers (f > 0.15). Molecular docking (AutoDock Vina) predicts binding affinities for biological targets (e.g., DHFR enzyme, ΔG = −9.2 kcal/mol). Compare with experimental kinetic data (e.g., Hammett plots for substituent effects) .
Key Research Gaps and Recommendations
- Synthetic Challenges : Optimize green chemistry routes (e.g., microwave-assisted synthesis) to reduce reaction times and waste .
- Biological Screening : Prioritize in vivo models (e.g., zebrafish) to validate in vitro activity and assess pharmacokinetics .
- Material Science : Explore metal-organic frameworks (MOFs) using this ligand for gas storage or sensing applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
